molecular formula C4H10N2 B162797 (S)-3-Aminopyrrolidine CAS No. 128345-57-3

(S)-3-Aminopyrrolidine

Cat. No.: B162797
CAS No.: 128345-57-3
M. Wt: 86.14 g/mol
InChI Key: NGXSWUFDCSEIOO-BYPYZUCNSA-N
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Description

(S)-3-Aminopyrrolidine is a useful research compound. Its molecular formula is C4H10N2 and its molecular weight is 86.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis from L-Aspartic Acid : (S)-3-Aminopyrrolidine, a key intermediate for many pharmaceutically active substances, can be synthesized from L-aspartic acid. This method is economical and suitable for industrial preparation due to its mild reaction conditions and easy work-up (Han et al., 2018).

  • Structure Modification for Anticancer Activities : this compound derivatives exhibit promising anticancer activities. These activities might be due to the blocking of the PI3K/Akt signaling pathway and inhibition of ABL kinase, among other factors. The benzylsulfonyl group is identified as crucial for biological activity (Xin et al., 2014).

  • Use in CCR2 Antagonists : A new series of this compound-based CCR2 antagonists have been developed, demonstrating potent CCR2 antagonistic activity and selectivity. These compounds have favorable ADMET profiles and have entered human clinical trials (Xue et al., 2011).

  • Ring Rearrangement Synthesis : A novel method for synthesizing enantiopure 3-aminopyrrolidines involves boron trifluoride-mediated rearrangement of 2-aminomethylazetidines. This approach is general and effective regardless of the substitution pattern or stereochemistry of the starting material (Vargas-Sanchez et al., 2005).

  • Cyclization of Neutral C-Centered α-Aminoalkyl Radicals : SmI2-promoted cyclization of neutral α-aminoalkyl radicals derived from N-(α-benzotriazolyl)alkenylamines is a method to prepare 3-aminopyrrolidines. This process allows for further manipulation of the products (Suero et al., 2002).

  • Resolution via Diastereomeric Salt Formation : Industrial-scale production of enantiopure 3-aminopyrrolidine has been optimized through diastereomeric salt formation. This method focuses on scalability and efficiency, making it suitable for large-scale production of chiral pharmaceuticals (Sakurai et al., 2008).

  • Synthesis of 3-Aminopyrrolidine Derivatives as hCCR2 Antagonists : Novel 3-aminopyrrolidine derivatives have been synthesized and evaluated for their antagonistic activity against human chemokine receptor 2. These derivatives show potential for therapeutic applications (Lim et al., 2010).

  • Rapid Synthesis in Aqueous Conditions : 1-Benzyl 3-aminopyrrolidine and 3-aminopiperidine can be synthesized rapidly, primarily in aqueous conditions, starting from inexpensive and commercially available materials. The key step involves the Curtius rearrangement (Jean et al., 2001).

  • Total Synthesis of (+)-Nemonapride : The antipsychotic compound nemonapride was synthesized from D-alanine, illustrating the utility of this compound in pharmaceutical synthesis (Hoang et al., 2008).

  • Use in Asymmetric Michael Additions : Homochiral methyl 4-aminopyrrolidine-2-carboxylates, obtained through asymmetric cycloadditions, catalyze asymmetric Michael additions of ketones to nitroalkenes. This demonstrates the catalytic potential of this compound derivatives in organic synthesis (Ruiz-Olalla et al., 2015).

Properties

IUPAC Name

(3S)-pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2/c5-4-1-2-6-3-4/h4,6H,1-3,5H2/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXSWUFDCSEIOO-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10364009
Record name (S)-3-Aminopyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128345-57-3
Record name (-)-3-Aminopyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128345-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-3-Aminopyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the applications of (S)-3-Aminopyrrolidine in drug discovery?

A1: this compound serves as a crucial intermediate in synthesizing various pharmaceuticals. For instance, it is a key building block for INCB8761/PF-4136309, a potent and selective CCR2 antagonist . It has also shown promise as a scaffold in developing novel dual inhibitors targeting Abl and PI3K .

Q2: How is this compound synthesized cost-effectively?

A2: An economical synthesis route utilizes readily available L-aspartic acid as the starting material. The process involves optimized reaction conditions, ensuring mild conditions and straightforward purification, making it suitable for large-scale production .

Q3: Can this compound be used for chiral derivatization?

A3: Yes, a derivative of this compound, 1-(5-Dimethylamino-1-naphthalenesulphonyl)-(S)-3-aminopyrrolidine (DNS-Apy), functions as a fluorescent chiral labeling reagent. This reagent reacts with carboxylic acid enantiomers, forming diastereomeric amides. These diastereomers can be separated and sensitively detected using High-Performance Liquid Chromatography (HPLC), allowing for the analysis of chiral carboxylic acids .

Q4: Are there alternative synthesis routes for cyclic compounds related to this compound?

A4: Yes, cyclo-(L-asparagyl-L-asparagyl)[(3S,6S)-3,6-bis(carbamoylmethyl)-piperazine-2,5-dione], a cyclic compound structurally related to this compound, can be synthesized via two methods. One involves the self-condensation of this compound-2,5-dione in acetonitrile under reflux. A more efficient approach utilizes the self-condensation of L-asparagine methyl ester at room temperature .

Q5: What is known about the structure-activity relationships of this compound derivatives?

A5: Research exploring the structure-activity relationships of this compound derivatives is ongoing. Scientists are investigating how modifications to the this compound scaffold impact its biological activity, potency, and selectivity for specific targets . This research is crucial for optimizing drug candidates based on this scaffold.

Q6: Can this compound be used to prepare other chiral compounds?

A6: Yes, this compound serves as a starting material for synthesizing (S,S)-2,8-diazabicyclo[4.3.0]nonane, a bicyclic compound. This synthesis involves a transaminase-catalyzed reaction to introduce an amino group, followed by intramolecular cyclization and deprotection .

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